Tetrahydrofolic acid

Catalog No.
S545032
CAS No.
135-16-0
M.F
C19H23N7O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofolic acid

CAS Number

135-16-0

Product Name

Tetrahydrofolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H23N7O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5,6,7,8-tetrahydrofolic acid; Tetrahydropteroylglutamic acid; th-folate; folate-H4; Tetrahydrofolic acid.

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Tetrahydrofolic acid is 445.17098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating One-Carbon Metabolism

THFA acts as the primary carrier for single-carbon units within cells []. These single-carbon units, like methyl, methylene, and formyl groups, participate in various essential reactions. Researchers utilize THFA to study one-carbon metabolism, a complex network of pathways involving these single-carbon transfers []. By analyzing how THFA interacts with enzymes and other molecules in this pathway, scientists gain insights into cellular health, disease development, and the efficacy of medications.

For instance, researchers investigate how mutations in enzymes responsible for THFA regeneration affect one-carbon metabolism and contribute to diseases like neural tube defects [].

Understanding DNA Synthesis and Repair

THFA plays a critical role in DNA synthesis by donating single-carbon units for the formation of purines and thymidylate, essential building blocks of DNA []. Scientists employ THFA to study DNA replication and repair mechanisms. By observing how THFA deficiency impacts these processes, researchers can understand the causes of genetic diseases and develop therapeutic strategies.

For example, studies investigate how THFA supplementation can improve DNA repair efficiency in patients undergoing chemotherapy, which can damage DNA [].

Exploring Amino Acid Metabolism

THFA is a vital cofactor in amino acid metabolism, participating in reactions that convert one amino acid into another []. Researchers leverage THFA to study the intricate network of amino acid interconversions and their impact on cellular function. By analyzing how THFA deficiency disrupts amino acid metabolism, scientists can gain insights into protein synthesis, nitrogen balance, and potential therapeutic targets for various diseases.

For instance, research explores how THFA deficiency contributes to the development of nonalcoholic fatty liver disease by affecting amino acid metabolism in the liver [].

Tetrahydrofolic acid, also known as tetrahydrofolate, is a derivative of folic acid (vitamin B9) and plays a crucial role in various biochemical processes within the body. It is a water-soluble vitamin that acts primarily as a coenzyme in one-carbon metabolism, facilitating the transfer of single-carbon units essential for the synthesis of amino acids and nucleic acids. The compound is characterized by its ability to exist in multiple forms, each carrying different single-carbon moieties, such as methyl, methylene, and formyl groups .

THFA functions as a coenzyme in single-carbon transfer reactions. The specific form of THFA (e.g., methylene THFA, formyl THFA) determines the type of one-carbon unit it carries []. These single-carbon groups are crucial for building blocks of DNA, RNA, and proteins. Enzymes utilize THFA derivatives to transfer the single-carbon unit to acceptor molecules, enabling essential cellular processes.

For instance, in DNA synthesis, THFA derivatives donate methyl groups for DNA methylation, a process regulating gene expression [].

  • Reduction of Dihydrofolic Acid: Tetrahydrofolic acid is synthesized from dihydrofolic acid through the action of the enzyme dihydrofolate reductase, which requires NADPH as a cofactor. This step is crucial for maintaining adequate levels of tetrahydrofolate in cells .
  • Conversion to Active Forms: Once formed, tetrahydrofolic acid can be converted into several active derivatives:
    • 5,10-Methylenetetrahydrofolate: This conversion is catalyzed by serine hydroxymethyltransferase and is vital for nucleotide synthesis .
    • 10-Formyltetrahydrofolate: This form is essential for purine biosynthesis .
  • One-Carbon Transfer Reactions: Tetrahydrofolic acid participates in various one-carbon transfer reactions that are critical for amino acid metabolism and nucleotide synthesis. These reactions are integral to DNA replication and repair processes .

Tetrahydrofolic acid is essential for numerous biological functions:

  • Amino Acid Synthesis: It facilitates the synthesis of amino acids such as serine and methionine, which are crucial for protein synthesis and cellular function .
  • Nucleotide Synthesis: Tetrahydrofolic acid plays a pivotal role in synthesizing purines and pyrimidines, which are the building blocks of DNA and RNA. A deficiency in tetrahydrofolate can lead to megaloblastic anemia due to impaired DNA synthesis .
  • Cellular Metabolism: The compound is involved in various metabolic pathways, including the interconversion of amino acids and the generation of formate necessary for numerous biosynthetic processes .

Tetrahydrofolic acid can be synthesized through several methods:

  • Biological Synthesis:
    • In humans, tetrahydrofolic acid is synthesized from dietary folates through a series of enzymatic reactions involving dihydrofolate reductase .
    • Bacteria synthesize tetrahydrofolate from para-aminobenzoic acid via dihydropteroate synthetase, making it a target for certain antibiotics like sulfonamides .
  • Chemical Synthesis:
    • Laboratory methods may involve multi-step organic synthesis techniques that mimic biological pathways to produce tetrahydrofolate from simpler precursors .

Tetrahydrofolic acid has several important applications:

  • Medical Use: It is used therapeutically to treat conditions like megaloblastic anemia and certain types of macrocytic anemias resulting from folate deficiency. It aids in restoring normal erythropoiesis and supporting cellular growth during pregnancy .
  • Nutritional Supplementation: Tetrahydrofolic acid is often included in dietary supplements aimed at preventing neural tube defects during fetal development by ensuring adequate folate levels .

Research has shown that tetrahydrofolic acid interacts with various compounds:

  • Methotrexate: This chemotherapy drug inhibits dihydrofolate reductase, thereby reducing the availability of tetrahydrofolate and affecting nucleotide synthesis. This mechanism underlies its effectiveness against rapidly dividing cancer cells but also leads to side effects related to folate deficiency .
  • Other Drugs: Several other drugs, including trimethoprim and pyrimethamine, also inhibit enzymes involved in folate metabolism, highlighting the importance of monitoring folate levels during treatment with these medications .

Tetrahydrofolic acid shares structural similarities with several other compounds involved in one-carbon metabolism. Here are some notable comparisons:

CompoundStructure/FunctionUniqueness
Dihydrofolic AcidPrecursor to tetrahydrofolic acidLess active; requires reduction to become active
5-MethyltetrahydrofolateForm used primarily for homocysteine metabolismActs as a methyl donor; crucial for methionine synthesis
10-FormyltetrahydrofolateActive in purine synthesisDirectly involved in nucleotide biosynthesis
Pteroylmonoglutamic AcidSynthetic form of folateUsed in supplements; less bioactive than tetrahydroform

Tetrahydrofolic acid stands out due to its versatility as a coenzyme in numerous biochemical pathways, its critical role in both amino acid and nucleotide metabolism, and its active participation in one-carbon transfer reactions essential for cellular function. Its unique ability to exist in multiple forms allows it to participate effectively in various metabolic processes while being vital for maintaining normal physiological functions.

Purity

>60% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder; [Sigma-Aldrich MSDS]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

445.17098148 g/mol

Monoisotopic Mass

445.17098148 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43ZWB253H4

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate.

Wikipedia

Tetrahydrofolic_acid

Dates

Modify: 2023-08-15
1: García-Molina F, Muñoz-Muñoz JL, Martínez-Ortiz F, García-Ruíz PA, Tudela J, García-Cánovas F, Rodríguez-López JN. Tetrahydrofolic Acid is a potent suicide substrate of mushroom tyrosinase. J Agric Food Chem. 2011 Feb 23;59(4):1383-91. doi: 10.1021/jf1035433. Epub 2011 Jan 25. PubMed PMID: 21265541.
2: Marsilje TH, Hedrick MP, Desharnais J, Capps K, Tavassoli A, Zhang Y, Wilson IA, Benkovic SJ, Boger DL. 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid: a potential inhibitor of GAR transformylase and AICAR transformylase. Bioorg Med Chem. 2003 Oct 1;11(20):4503-9. PubMed PMID: 13129586.
3: Zhang Y, Desharnais J, Marsilje TH, Li C, Hedrick MP, Gooljarsingh LT, Tavassoli A, Benkovic SJ, Olson AJ, Boger DL, Wilson IA. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. Biochemistry. 2003 May 27;42(20):6043-56. PubMed PMID: 12755606.
4: Marsilje TH, Labroli MA, Hedrick MP, Jin Q, Desharnais J, Baker SJ, Gooljarsingh LT, Ramcharan J, Tavassoli A, Zhang Y, Wilson IA, Beardsley GP, Benkovic SJ, Boger DL. 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF): a potent cytotoxic agent acting by selective inhibition of human GAR Tfase and the de novo purine biosynthetic pathway. Bioorg Med Chem. 2002 Aug;10(8):2739-49. PubMed PMID: 12057663.
5: Borrell JI, Teixidó J, Matallana JL, Martínez-Teipel B, Colominas C, Costa M, Balcells M, Schuler E, Castillo MJ. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). J Med Chem. 2001 Jul 5;44(14):2366-9. PubMed PMID: 11428931.
6: Schleyer E, Rudolph KL, Braess J, Unterhalt M, Ehninger G, Hiddemann W, Kern W. Impact of the simultaneous administration of the (+)- and (-)-forms of formyl-tetrahydrofolic acid on plasma and intracellular pharmacokinetics of (-)-tetrahydrofolic acid. Cancer Chemother Pharmacol. 2000;45(2):165-71. PubMed PMID: 10663632.
7: Hullán L, Trézl L, Szarvas T, Csiba A. The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biol Hung. 1998;49(2-4):265-73. PubMed PMID: 10526969.
8: Baggott JE, Robinson CB, Eto I, Johanning GL, Cornwell PE. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid. J Inorg Biochem. 1998 Sep;71(3-4):181-7. PubMed PMID: 9833324.
9: Borrell JI, Teixidó J, Martínez-Teipel B, Matallana JL, Copete MT, Llimargas A, García E. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid. J Med Chem. 1998 Aug 27;41(18):3539-45. PubMed PMID: 9719607.
10: Bailey SW, Ayling JE. Total chemical synthesis of chirally pure (6S)-tetrahydrofolic acid. Methods Enzymol. 1997;281:3-16. PubMed PMID: 9250961.
11: Taylor EC, Chaudhari R, Lee K. A simplified and efficient synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). Invest New Drugs. 1996;14(3):281-5. PubMed PMID: 8958183.
12: Wedge SR, Laohavinij S, Taylor GA, Boddy A, Calvert AH, Newell DR. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement. Clin Cancer Res. 1995 Dec;1(12):1479-86. PubMed PMID: 9815947.
13: Czejka MJ, Schenk T, Scheithauer W. Red blood cell partitioning of N5-methyl-tetrahydrofolic acid after i.v. administration. Arch Pharm (Weinheim). 1992 Nov;325(11):741-2. PubMed PMID: 1485839.
14: Bigham EC, Hodson SJ, Mallory WR, Wilson D, Duch DS, Smith GK, Ferone R. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. J Med Chem. 1992 Apr 17;35(8):1399-410. PubMed PMID: 1573633.
15: van Tellingen O, Sips JH, Beijnen JH, Schornagel JH, Nooyen WJ. Bioanalysis of the investigational anti-tumour drug 5,10-dideaza-5,6,7,8-tetrahydrofolic acid by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1992 Apr 15;576(1):158-62. PubMed PMID: 1500451.
16: Shih C, Gossett LS, Worzalla JF, Rinzel SM, Grindey GB, Harrington PM, Taylor EC. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. J Med Chem. 1992 Mar 20;35(6):1109-16. PubMed PMID: 1552503.
17: Natsuhori M, Shimoda M, Kokue E, Hayama T, Takahashi Y. Tetrahydrofolic acid as the principal congener of plasma folates in pigs. Am J Physiol. 1991 Jul;261(1 Pt 2):R82-6. PubMed PMID: 1858958.
18: Pizzorno G, Moroson BA, Cashmore AR, Beardsley GP. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. Cancer Res. 1991 May 1;51(9):2291-5. PubMed PMID: 1707749.
19: Taber LD, O'Brien P, Bowsher RR, Sportsman JR. Competitive particle concentration fluorescence immunoassay for measuring 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (lometrexol) in serum. Clin Chem. 1991 Feb;37(2):254-60. PubMed PMID: 1993335.
20: 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF): a potent inhibitor of purine biosynthesis. Nutr Rev. 1990 Nov;48(11):421-3. Review. PubMed PMID: 2080047.

Explore Compound Types